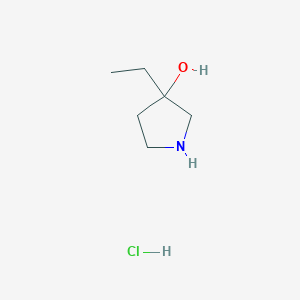

3-Ethylpyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-ethylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6(8)3-4-7-5-6;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTZRRMRDQVYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethylpyrrolidin-3-ol hydrochloride, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a hydroxyl group and an ethyl substitution on the pyrrolidine ring, is soluble in water and is being studied for its interactions with various biological targets.

- Molecular Formula : C₆H₁₄ClNO

- CAS Number : 871014-14-1

- Appearance : White crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Antitumor Properties : Shows potential as an antitumor agent, warranting further investigation.

- Kinase Inhibition : Inhibits specific kinases involved in cell signaling pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for antibiotic development.

Antitumor Activity

In vitro experiments demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 25 µM. These findings indicate promising antitumor properties that require further in vivo exploration.

Kinase Inhibition Profile

Recent research focused on the kinase inhibitory effects of derivatives of this compound, revealing selective inhibition against several kinases. This suggests potential utility in developing targeted cancer therapies.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant inhibition of Staphylococcus aureus and Escherichia coli at 50 µg/mL. |

| Antitumor Activity | IC50 values between 10 to 25 µM across various cancer cell lines. |

| Kinase Inhibition | Selective inhibition of multiple kinases, indicating potential for cancer therapy. |

Structural Analog Comparison

The biological activity of this compound can be compared to other related compounds, highlighting how structural differences influence activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Methylpyrrolidin-3-ol hydrochloride | C₅H₁₂ClNO | Contains a methyl group instead of ethyl |

| 3-Hydroxy-N-methylpyrrolidine hydrochloride | C₆H₁₄ClN | N-methyl substitution affects biological activity |

| 2-Ethylpyrrolidine | C₆H₁₃N | Lacks hydroxyl group; primarily used as a solvent |

Scientific Research Applications

Pharmacological Applications

3-Ethylpyrrolidin-3-ol hydrochloride has been investigated for its role in drug development, particularly concerning its interactions with neurotransmitter receptors.

- CNS Activity : Research indicates that derivatives of pyrrolidin-3-ol compounds exhibit activity at dopamine receptors, specifically the D3 receptor. This receptor is implicated in various neurological conditions, including schizophrenia and Parkinson's disease. The optimization of these compounds can lead to improved selectivity and efficacy in targeting the central nervous system .

- Calcium Blockers and Antibiotics : It has been noted that 3-pyrrolidinol (related to 3-Ethylpyrrolidin-3-ol) serves as an intermediate in the synthesis of calcium channel blockers and β-lactam antibiotics. This highlights its importance in developing therapeutic agents for cardiovascular diseases and bacterial infections .

Synthesis Processes

The synthesis of this compound involves several chemical reactions that can be optimized for industrial applications:

- Reduction Processes : The compound can be synthesized through catalytic reduction methods from precursors such as 4-chloro-3-hydroxybutyronitrile. The process yields optically active forms of pyrrolidinol, which are valuable in pharmaceutical applications .

- Purification Techniques : Post-synthesis purification is crucial for obtaining high-purity products. Techniques such as distillation and crystallization are commonly employed to isolate the hydrochloride salt form of the compound from reaction mixtures .

Case Studies

Several studies have documented the effects and applications of this compound:

- Dopamine Receptor Studies : In vitro studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to dopamine receptors, particularly D3R. This finding suggests potential therapeutic uses in treating disorders associated with dopamine dysregulation .

- Anticonvulsant Properties : Research into related compounds has demonstrated anticonvulsant properties, suggesting that this compound could be explored for developing new treatments for epilepsy or seizure disorders. The safety profiles of these compounds are being evaluated to ensure they do not exhibit adverse effects commonly associated with existing medications .

Comparison with Similar Compounds

Structural Analogues

The following table compares 3-ethylpyrrolidin-3-ol hydrochloride with structurally related pyrrolidine and piperidine derivatives:

Functional and Pharmacological Differences

Hydroxyl Group Impact: The hydroxyl group in this compound enhances water solubility and hydrogen-bonding capacity compared to non-hydroxylated analogues like 3,3-dimethylpyrrolidine hydrochloride . Contrast with methyl 3-methylpyrrolidine-3-carboxylate hydrochloride, where the ester group (COOCH₃) increases lipophilicity, making it more suitable for blood-brain barrier penetration .

Substituent Effects :

- The ethyl group in this compound provides moderate hydrophobicity, balancing solubility and membrane permeability. This differs from the chloroethyl substituent in (3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride, which may confer electrophilic reactivity for covalent binding .

Ring Size and Conformation :

- Piperidine derivatives (e.g., 3-methylpiperidin-3-ol hydrochloride) exhibit distinct conformational flexibility and metabolic stability compared to pyrrolidine-based compounds due to their six-membered ring .

Preparation Methods

Starting Material and Esterification

- The synthesis begins with aminohydroxybutyric acid as the starting material.

- This acid is esterified in methanol with acid catalysis (e.g., sulfuric acid or acetyl chloride) to form the corresponding methyl ester hydrochloride.

- Typical conditions: methanol solvent (6–15 fold excess), temperature range 55–70 °C, and reaction time 2–4 hours.

- Acetyl chloride is used in 1.8–3 equivalents to facilitate in situ formation of the hydrochloride salt.

Cyclization and Reduction to Pyrrolidin-3-ol

- The methyl ester hydrochloride undergoes cyclization to form a lactam intermediate.

- This lactam is then reduced using sodium borohydride (4 equivalents) in diglyme solvent.

- Post-reduction, concentrated sulfuric acid is added at 25 °C, followed by heating at 80 °C for 12 hours to complete the transformation to 3-pyrrolidin-3-ol.

- The process yields high optical and chemical purity, suitable for pharmaceutical applications.

Formation of Hydrochloride Salt

- The free base 3-pyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.

- The resulting hydrochloride is crystalline and easily isolated, meeting regulatory standards for purity.

Process Efficiency and Scalability

- The overall yield across the four main steps averages 44% theoretical yield starting from aminohydroxybutyric acid.

- The process is scalable, cost-effective, and suitable for GMP manufacturing.

- Crystalline intermediates facilitate purification and isolation at each stage.

Preparation via Reduction of 4-Chloro-3-hydroxybutyronitrile

Starting Material Synthesis

- 4-Chloro-3-hydroxybutyronitrile is prepared by known methods, such as the reaction of epichlorohydrin with cyanide sources.

- This intermediate can be obtained in racemic or optically active forms.

Catalytic Reduction to 3-Pyrrolidinol

- The key step involves the reduction of 4-chloro-3-hydroxybutyronitrile to 3-pyrrolidinol.

- Catalytic hydrogenation or chemical reduction methods are employed, offering industrial advantages in terms of cost and simplicity.

- The reaction converts the nitrile and chloro groups into the pyrrolidine ring bearing the hydroxyl group at the 3-position.

Advantages of This Route

- Economical and straightforward compared to hydroboration or lithium aluminum hydride reductions.

- Avoids racemization issues encountered in malic acid-based syntheses.

- Enables preparation of optically active 3-pyrrolidinol when starting from optically pure chlorohydroxybutyronitrile.

Comparative Data Table of Preparation Methods

| Step/Parameter | Aminohydroxybutyric Acid Route | 4-Chloro-3-hydroxybutyronitrile Route |

|---|---|---|

| Starting Material | Aminohydroxybutyric acid | 4-Chloro-3-hydroxybutyronitrile |

| Key Reagents | Methanol, acetyl chloride, sodium borohydride, H2SO4 | Catalysts for reduction (e.g., Raney Ni or others) |

| Reaction Conditions | 55–70 °C esterification; 25–80 °C reduction | Catalytic hydrogenation under mild conditions |

| Number of Steps | 4 (esterification, cyclization, reduction, salt formation) | 2 (reduction, salt formation) |

| Optical Purity | High, with controlled stereochemistry | High, if optically pure starting material used |

| Yield (Overall) | ~44% theoretical | Not explicitly stated; efficient catalytic reduction |

| Scalability | High, GMP compliant | High, industrially feasible |

| Purity of Final Product | High optical and chemical purity | High purity suitable for pharmaceutical use |

| Isolation | Crystalline intermediates and final hydrochloride salt | Crystalline salt formation |

Research Findings and Industrial Significance

- The aminohydroxybutyric acid route has been patented with detailed optimization for pharmaceutical production, emphasizing safety, cost-effectiveness, and regulatory compliance.

- The catalytic reduction of 4-chloro-3-hydroxybutyronitrile offers a practical alternative, especially for producing optically active forms without racemization.

- Both methods provide routes to 3-pyrrolidin-3-ol hydrochloride that meet the stringent purity requirements for use in drug synthesis, such as in the preparation of Larotrectinib, a cancer therapeutic agent.

Q & A

Q. What synthetic routes are commonly employed for 3-Ethylpyrrolidin-3-ol hydrochloride, and how is purity validated?

- Methodological Answer : The synthesis typically involves alkylation of pyrrolidin-3-ol derivatives followed by HCl-mediated salt formation. For example, a 52.7% yield was achieved via reaction with 1.0 M aqueous HCl at 50°C for 2.3 hours, resulting in a crystalline product . Purity validation often employs high-performance liquid chromatography (HPLC) with C18 columns, as demonstrated in impurity profiling studies for structurally related compounds .

Q. Key Steps :

- Alkylation : Ethyl group introduction via nucleophilic substitution or catalytic hydrogenation.

- Salt Formation : Acidification with HCl under controlled temperature (0–50°C) to precipitate the hydrochloride salt .

- Purity Assessment : HPLC with UV detection (e.g., 210–254 nm) and comparison against reference standards .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions and ring structure. For stereochemical analysis, NOESY or COSY experiments can resolve spatial proximity of protons .

- X-ray Crystallography : Provides definitive stereochemical assignment, as seen in studies of related pyrrolidine derivatives (e.g., Vernakalant Hydrochloride) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose-based columns) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, which can alter solubility and reactivity .

- Degradation Monitoring : Periodic analysis via HPLC or mass spectrometry to detect by-products like pyrrolidinone derivatives .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Temperature Optimization : Gradual heating (e.g., 0°C → 50°C) minimizes side reactions during HCl salt formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve alkylation efficiency, while water facilitates crystallization .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance ethylation efficiency in stereospecific routes .

Q. Example Protocol :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Ethyl bromide, KCO, DMF, 80°C | 60–70% | |

| Salt Formation | 1.0 M HCl, 50°C, 2.3h | 52.7% |

Q. When encountering conflicting spectral data (e.g., NMR shifts), what approaches resolve structural ambiguities in 3-Ethylpyrrolidin-3-ol derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or literature values for analogs (e.g., 3-fluoropyrrolidine derivatives) .

- Variable Solvent NMR : Use deuterated DMSO or CDCl to assess solvent-induced shift differences .

- X-ray Diffraction : Resolves discrepancies by providing absolute configuration, as demonstrated for pyrazolo-pyridine derivatives .

Q. How do structural modifications on the pyrrolidine ring affect the compound’s solubility and receptor binding affinity?

- Methodological Answer :

- Substituent Effects :

- Ethyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Fluorine Substituents : Increase metabolic stability and hydrogen-bonding capacity, as seen in 3-fluoropyrrolidine analogs .

- Binding Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like ion channels or GPCRs, validated by SPR or radioligand assays .

Case Study :

Vernakalant Hydrochloride, a pyrrolidin-3-ol derivative, exhibits atrial-selective sodium channel blockade due to its stereochemistry and substituent arrangement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.